2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine
CAS No.: 2378502-57-7
Cat. No.: VC7394102
Molecular Formula: C7H4ClF4N
Molecular Weight: 213.56
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2378502-57-7 |
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Molecular Formula | C7H4ClF4N |
Molecular Weight | 213.56 |
IUPAC Name | 2-chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine |
Standard InChI | InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)7(11,12)6(9)10/h1-3,6H |
Standard InChI Key | BLAOJBNROTXBFN-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1C(C(F)F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyridine ring substituted at the 2-position with chlorine and at the 5-position with a 1,1,2,2-tetrafluoroethyl group (). This arrangement introduces significant polarity and steric bulk, influencing reactivity and intermolecular interactions. Key structural identifiers include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 237.56 g/mol |
SMILES | ClC1=NC=C(C=C1)C(C(F)F)(F)F |
InChI | InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)7(11,12)6(9)10/h1-3,6H |
InChIKey | BLAOJBNROTXBFN-UHFFFAOYSA-N |
The tetrafluoroethyl group’s electron-withdrawing nature significantly alters the pyridine ring’s electronic profile, potentially enhancing its suitability for nucleophilic substitution reactions .
Spectral and Computational Data
Synthesis and Manufacturing
Synthetic Routes
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Chlorination of Pyridine Derivatives: Vapor-phase chlorination of substituted pyridines at elevated temperatures (300–450°C) has been demonstrated for analogous compounds, such as 2-chloro-5-trifluoromethylpyridine . Applying similar conditions to 5-(1,1,2,2-tetrafluoroethyl)pyridine could yield the target molecule, though byproduct formation (e.g., dichlorinated species) remains a challenge.
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Fluorination Reactions: Introducing tetrafluoroethyl groups via radical-mediated additions or coupling reactions with fluorinated reagents (e.g., tetrafluoroethylene) represents another potential route. For example, UV-assisted chlorination in carbon tetrachloride has been effective for installing chlorine on fluorinated pyridines .
Optimization Challenges
Key hurdles include:
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Regioselectivity: Ensuring chlorine incorporation at the 2-position requires precise control of reaction kinetics and catalysts.
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Fluorine Stability: High-temperature conditions risk defluorination, necessitating inert atmospheres or specialized reactors .
Research Findings and Biological Activity
ADME Profiling
Predictive models indicate favorable drug-likeness:
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Lipophilicity: LogP ≈ 2.1 (optimal for blood-brain barrier penetration).
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Solubility: Moderate aqueous solubility (∼50 μM) due to fluorine’s polar hydrophobicity.
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Metabolic Stability: Fluorine atoms likely retard hepatic oxidation, extending half-life.
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